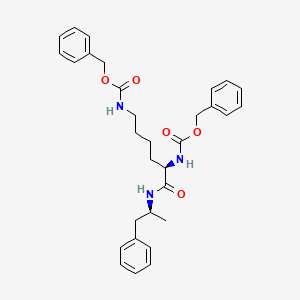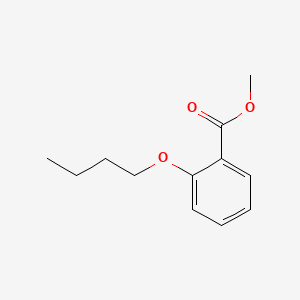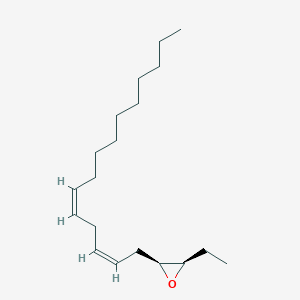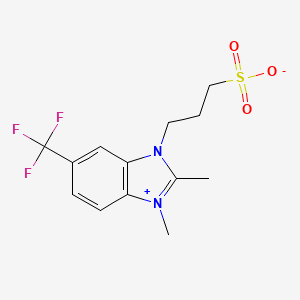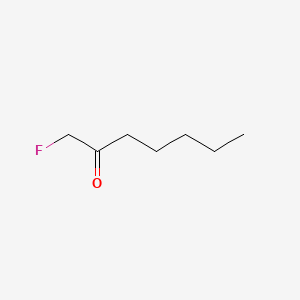
2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone is a chemical compound that belongs to the class of arylcyclohexylamines. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The presence of a chlorophenyl group and a methylamino group attached to the cyclohexanone ring gives this compound unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone typically involves the following steps:
Formation of the Cyclohexanone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclohexanone ring with a 4-chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Addition of the Methylamino Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-chlorophenyl)-2-(methylamino)cyclohexanol, while reduction could produce 2-(4-chlorophenyl)-2-(methylamino)cyclohexane.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its pharmacological properties, such as analgesic or anesthetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to receptors in the nervous system, affecting neurotransmission.
Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic pathways.
Cellular Effects: The compound can influence cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-2-(ethylamino)cyclohexanone: Similar structure but with an ethylamino group instead of a methylamino group.
2-(4-Bromophenyl)-2-(methylamino)cyclohexanone: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
7063-54-9 |
|---|---|
Fórmula molecular |
C13H16ClNO |
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C13H16ClNO/c1-15-13(9-3-2-4-12(13)16)10-5-7-11(14)8-6-10/h5-8,15H,2-4,9H2,1H3 |
Clave InChI |
QKXPNIMOBXBHGW-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCCCC1=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


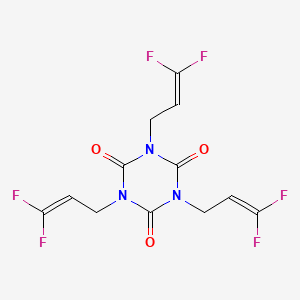
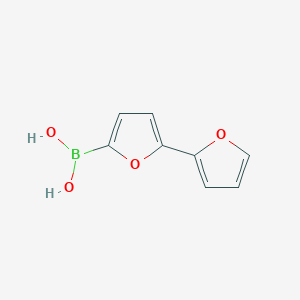
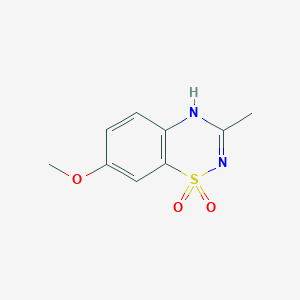
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
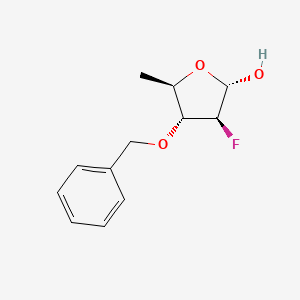
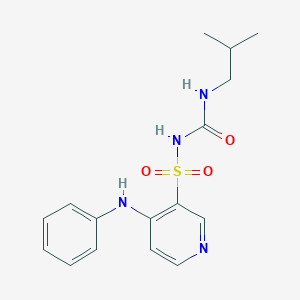
amine](/img/structure/B13413433.png)


